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Compound of Interest

Compound Name: (E)-5-methylhex-2-enoic acid
CAS No.: 41653-96-7
Cat. No.: B1140428
Get Quote
. J

This guide provides an in-depth analysis of the spectroscopic data for (E)-5-methylhex-2-
enoic acid, a molecule of interest in various chemical research and development sectors. The
structural elucidation of such compounds is fundamental to understanding their reactivity and
potential applications. Herein, we delve into the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data that define the molecular architecture of this a,[3-
unsaturated carboxylic acid.

Physicochemical Properties and Molecular
Structure

(E)-5-methylhex-2-enoic acid possesses the molecular formula C7H1202 and a molecular
weight of 128.17 g/mol .[1] Its structure is characterized by a carboxylic acid functional group
conjugated with a trans-configured carbon-carbon double bond and a terminal isobutyl group.
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Property Value Source
IUPAC Name (E)-5-methylhex-2-enoic acid [1]
Molecular Formula C7H1202 [1]
Molecular Weight 128.17 g/mol [1]
SMILES CC(C)C/C=C/C(=0)O [1]
InChikey FTHUQCQZQRXJLF- (1]
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The following diagram illustrates the molecular structure with atom numbering used for spectral
assignments.

Caption: Molecular structure of (E)-5-methylhex-2-enoic acid with atom numbering.

'H NMR Spectroscopy

The *H NMR spectrum of (E)-5-methylhex-2-enoic acid provides key information for its
structural confirmation. The presence of a carboxylic acid proton, vinyl protons, and aliphatic
protons, each with characteristic chemical shifts and coupling patterns, is expected.

Expected *H NMR Data (500 MHz, CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11-12 br s 1H H (OH)
~7.1 dt 1H H-3
~5.8 d 1H H-2
~2.2 t 2H H-4
~1.8 m 1H H-5
~0.9 d 6H H-6, H-7
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Interpretation:

The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of

11-12 ppm due to hydrogen bonding and its acidic nature.

e The vinyl protons H-2 and H-3 exhibit a trans-coupling, typically with a large coupling
constant (J = 15-16 Hz). H-3, being adjacent to the CHz group, will likely appear as a doublet
of triplets, while H-2 will be a doublet.

e The allylic protons at C-4 are expected to be a triplet, coupled to the vinyl proton H-3 and the
methine proton H-5.

e The methine proton at C-5 will be a multiplet due to coupling with the C-4 and the two methyl
groups.

o The two methyl groups at C-6 and C-7 are diastereotopic and are expected to appear as a
doublet, coupled to the methine proton at C-5.

Experimental Protocol: 'H NMR Spectroscopy

( ‘Sample Preparation Al ( Data Acquisition Al
(e W m——r——— o)l ) ) I eer— )
Q ) Q )

Click to download full resolution via product page
Caption: Workflow for tH NMR analysis.

3C NMR Spectroscopy

The 13C NMR spectrum complements the *H NMR data by providing information on the carbon
skeleton of the molecule. Each unique carbon atom in (E)-5-methylhex-2-enoic acid will give
rise to a distinct signal.

Expected 3C NMR Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assighment
~172 C-1(C=0)
~150 C-3

~122 C-2

~42 C-14

~28 C-5

~22 C-6, C-7

Interpretation:

e The carbonyl carbon (C-1) of the carboxylic acid is the most downfield signal, typically
appearing around 172 ppm.

e The olefinic carbons C-2 and C-3 are expected in the 120-150 ppm range. C-3 is generally
more downfield than C-2 in a,B-unsaturated acids.

e The aliphatic carbons C-4, C-5, C-6, and C-7 will appear in the upfield region. The chemical
shifts are influenced by their substitution and proximity to the double bond.

Experimental Protocol: **C NMR Spectroscopy

The sample preparation follows the same procedure as for tH NMR. The data acquisition
parameters are adjusted for 13C nuclei. A proton-decoupled spectrum is typically acquired to
simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
For (E)-5-methylhex-2-enoic acid, the key vibrational modes are associated with the
carboxylic acid and the carbon-carbon double bond.

Expected IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

2500-3300 Broad _
dimer)
~2960, ~2870 Medium-Strong C-H stretch (aliphatic)
C=0 stretch (carboxylic acid
~1710 Strong ]
dimer)
~1640 Medium C=C stretch (alkene)
~970 Medium C-H bend (trans-alkene)
Interpretation:

o Avery broad absorption band from 2500 to 3300 cm~1 is characteristic of the O-H stretching
vibration of a hydrogen-bonded carboxylic acid dimer.

e The sharp peaks around 2960 and 2870 cm~* are due to aliphatic C-H stretching.

o A strong absorption band around 1710 cm~! is indicative of the C=0 stretching vibration of
the carboxylic acid, with the lower frequency suggesting a dimeric form.

e The C=C stretching vibration of the alkene is expected around 1640 cm™1,

o A medium intensity band around 970 cm~1 is a key diagnostic peak for the out-of-plane C-H
bending of a trans-disubstituted alkene.

Experimental Protocol: FT-IR Spectroscopy (Liquid Film)

o Place a small drop of neat (E)-5-methylhex-2-enoic acid onto a clean salt plate (e.g., NaCl
or KBr).

o Carefully place a second salt plate on top to create a thin liquid film.
e Mount the plates in the spectrometer's sample holder.

e Acquire the IR spectrum, typically over a range of 4000-400 cm™1.
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e Perform a background subtraction using the empty salt plates.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For (E)-5-methylhex-2-enoic acid,

electron ionization (EI) is a common technique.

Expected Mass Spectrometry Data (El)

m/z Proposed Fragment
128 [M]* (Molecular lon)
113 [M - CHs]*

85 [M - COOH]*

71 [M - CaHs]*

43 [CsH7]* (base peak)

Interpretation:

The molecular ion peak at m/z 128 confirms the molecular weight of the compound.

e Fragmentation is expected to occur at various points in the molecule. The loss of a methyl

group (15 Da) would result in a peak at m/z 113.

e Loss of the carboxylic acid group (45 Da) would lead to a fragment at m/z 85.

o Cleavage of the C4-C5 bond can result in a fragment at m/z 71.

e The isobutyl cation ([CaH9]*) at m/z 57 and the isopropyl cation ([CsH~]*) at m/z 43 are

expected, with the latter often being the base peak due to its stability.

Experimental Protocol: GC-MS

o Sample Preparation: A dilute solution of (E)-5-methylhex-2-enoic acid in a volatile organic

solvent (e.g., dichloromethane or methanol) is prepared.

© 2026 BenchChem. All rights reserved.

6/8 Tech Support


https://www.benchchem.com/product/b1140428/docs?utm_src=pdf-body#spectroscopic-analysis-of-e-5-methylhex-2-enoic-acid-a-technical-guide
https://www.benchchem.com/product/b1140428/docs?utm_src=pdf-body#spectroscopic-analysis-of-e-5-methylhex-2-enoic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and
separated from the solvent and any impurities on a capillary column (e.g., a DB-5 column).

e Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion
source of the mass spectrometer.

« lonization: The molecules are bombarded with high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

o Detection: The resulting positively charged fragments are separated based on their mass-to-
charge ratio (m/z) and detected to generate the mass spectrum.

Summary

The collective analysis of tH NMR, 13C NMR, IR, and mass spectrometry data provides a
comprehensive and unambiguous structural confirmation of (E)-5-methylhex-2-enoic acid.
Each technique offers complementary information that, when integrated, allows for a detailed
understanding of the molecule's connectivity and functional groups. The protocols described
herein represent standard methodologies for the characterization of such compounds, ensuring
reliable and reproducible results for researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1140428/docs#spectroscopic-analysis-of-e-5-
methylhex-2-enoic-acid-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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